2-(2-Acetyl-5-methoxyphenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

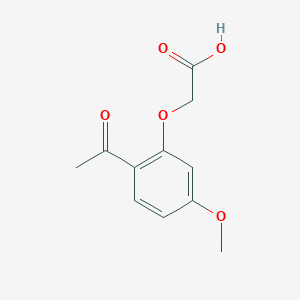

2-(2-Acetyl-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of an acetyl group, a methoxy group, and a phenoxyacetic acid moiety

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with protein kinase a and peroxisome proliferator-activated receptors (PPARδ/β) . These targets play crucial roles in cellular signaling and regulation of gene expression, respectively.

Mode of Action

Based on its structural similarity to other phenoxyacetic acid derivatives, it may act through nucleophilic acyl substitution reactions . This involves the compound interacting with its targets, leading to changes in the targets’ activity and subsequent alterations in cellular processes.

Biochemical Pathways

This pathway is central to many metabolic processes, including the production of ketone bodies and acetate from acetyl-CoA in hepatocytes .

Result of Action

Similar compounds have been shown to exhibit lipid-lowering and hepatoprotective activity , suggesting potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-5-methoxyphenoxy)acetic acid typically involves the reaction of 2-acetyl-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Acetyl-5-methoxyphenoxy)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: (2-Carboxy-5-methoxyphenoxy)acetic acid.

Reduction: (2-Hydroxyethyl-5-methoxyphenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that derivatives of phenoxyacetic acids exhibit notable antibacterial and antifungal activities. In particular, studies have shown that compounds similar to 2-(2-Acetyl-5-methoxyphenoxy)acetic acid demonstrate effectiveness against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. This inhibition can lead to reduced edema and pain, suggesting therapeutic potential for conditions characterized by inflammation.

Neuroprotective Effects

Emerging research suggests that compounds like this compound may have neuroprotective effects. Studies involving metabotropic glutamate receptor modulators indicate that modifications of similar compounds can enhance their ability to protect neuronal cells from damage, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antibacterial activity of phenoxyacetic acid derivatives, including this compound. Results demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus, suggesting their potential as therapeutic agents in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanisms

In a study focused on anti-inflammatory responses, compounds structurally related to this compound were tested in animal models. The results indicated a marked reduction in paw edema, confirming the compound's efficacy in modulating inflammatory pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2-Methoxyphenoxy)acetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

(2-Methylphenoxy)acetic acid: Contains a methyl group instead of a methoxy group, affecting its chemical and biological properties.

Uniqueness

2-(2-Acetyl-5-methoxyphenoxy)acetic acid is unique due to the presence of both an acetyl and a methoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(2-Acetyl-5-methoxyphenoxy)acetic acid (commonly referred to as "compound X") is a phenolic compound that has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and an acetyl group, which are known to influence its biological activity by modulating interactions with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds with similar phenolic structures often exhibit significant anti-inflammatory effects. For instance, studies have shown that phenolic compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory pathways. The specific mechanisms by which this compound exerts its anti-inflammatory effects may involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have demonstrated antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.13 ± 0.64 | Induction of apoptosis via mitochondrial pathway |

| HL-60 | 4.43 ± 0.35 | Cell cycle arrest at G0/G1 phase |

In these studies, the compound induced apoptosis characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting its potential as a chemotherapeutic agent.

3. Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented, primarily due to their ability to scavenge free radicals and chelate metal ions. This property is critical for preventing oxidative stress-related diseases. In vitro assays have shown that compounds similar to this compound exhibit significant free radical scavenging activity.

Study 1: Anticancer Efficacy

A study published in Nature demonstrated that a phenolic glycoside analog exhibited substantial antiproliferative activity against multiple cancer cell lines, including MCF-7 and HL-60, with IC50 values comparable to those observed for this compound . The study highlighted the compound's ability to induce apoptosis through intrinsic pathways, thereby validating its potential as an anticancer agent.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of phenolic compounds in a murine model of inflammation. The results indicated that treatment with compounds structurally related to this compound significantly reduced inflammatory markers in serum and tissues . This study underscores the therapeutic potential of such compounds in managing inflammatory diseases.

Propiedades

IUPAC Name |

2-(2-acetyl-5-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)9-4-3-8(15-2)5-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPUGKVFRDJSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.